molecular formula C14H14N2OS B1271019 1-(4-Benzyloxyphenyl)-2-thiourea CAS No. 65069-53-6

1-(4-Benzyloxyphenyl)-2-thiourea

Cat. No. B1271019
CAS RN: 65069-53-6
M. Wt: 258.34 g/mol
InChI Key: TVUKNBBQSFMNAL-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of compounds that have garnered interest due to their diverse biological activities, potential in metal coordination, and their ability to form hydrogen bonds. These compounds typically contain both carbonyl and thiocarbonyl functional groups, which contribute to their unique chemical properties and reactivity . The specific compound of interest, 1-(4-Benzyloxyphenyl)-2-thiourea, falls within this category and is related to various derivatives discussed in the provided studies.

Synthesis Analysis

The synthesis of thiourea derivatives can be achieved through different methods. For instance, 1-Benzoyl-3-(o-chlorophenyl)thiourea is synthesized using benzoyl chloride, ammonium thiocyanate, and o-chloroaniline with PEG-400 as a catalyst in methylene dichloride solvent . Similarly, other derivatives are synthesized and characterized by various spectroscopic techniques, including IR, NMR, and mass spectroscopy, as well as elemental analysis . These methods provide a foundation for the synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea, which would likely involve analogous reagents and conditions tailored to introduce the benzyloxyphenyl group.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed by single-crystal X-ray diffraction data. For example, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea crystallizes in the monoclinic space group P21/c, with strong intramolecular hydrogen bonding observed . Similarly, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea crystallizes in the triclinic space group P-1, with the carbonyl and thiourea groups being almost planar . These structural insights are crucial for understanding the molecular conformation and potential reactivity of 1-(4-Benzyloxyphenyl)-2-thiourea.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their functional groups. For instance, they can act as ligands in metal coordination complexes, as demonstrated by the synthesis of Cu(II), Ni(II), and Co(II) complexes with thiourea derivatives . Additionally, thiourea derivatives can be used as stable isothiocyanate equivalents for the synthesis of secondary and tertiary thioureas . These reactions highlight the versatility of thiourea derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are elucidated through techniques such as cyclic voltammetry, UV-vis spectra , and vibrational spectroscopy . Quantum chemical calculations, including density functional theory (DFT) methods, provide insights into the conformational space, vibrational properties, and electronic structure of these compounds . For example, the HOMO-LUMO analysis can reveal information about charge transfer within the molecule . These studies are indicative of the properties that could be expected for 1-(4-Benzyloxyphenyl)-2-thiourea.

Scientific Research Applications

1. Synthesis and Biological Evaluation

  • Thiourea derivatives, including 1-(4-Benzyloxyphenyl)-2-thiourea, have been synthesized and evaluated for their biological activities. These compounds have shown good antioxidant properties and moderate enzyme inhibiting activity, suggesting potential in medicinal chemistry and drug design (Raza et al., 2022).

2. Antimicrobial Activity

  • New thiourea compounds have been shown to exhibit specific antimicrobial activities against various strains, including Gram-positive and Gram-negative bacteria, as well as Candida spp. This indicates their potential as effective antimicrobial agents, especially in treating multidrug-resistant infections (Limban et al., 2008).

3. Metal Complex Synthesis

  • Thiourea derivatives are used in the synthesis of metal complexes. These complexes have been studied for their structural, vibrational, and electronic characteristics, which are important in various fields such as materials science and catalysis (Arslan et al., 2003).

4. In Vitro Cytotoxicity

  • Studies on 1-(4-Benzyloxyphenyl)-2-thiourea derivatives have shown cytotoxic activity against cancer cell lines, indicating their potential in cancer research and therapy (Ruswanto et al., 2015).

5. Corrosion Inhibition

  • Thiourea derivatives are explored as corrosion inhibitors, particularly for steel in acidic environments. Their effectiveness in this role highlights their potential in industrial applications where corrosion is a significant challenge (Dinh et al., 2021).

6. Antioxidant Properties

  • Research has shown that some thiourea derivatives exhibit significant antioxidant activity. This property is important in the development of new therapeutic agents aimed at combating oxidative stress-related diseases (Huong et al., 2021).

Safety And Hazards

The safety and hazards of “1-(4-Benzyloxyphenyl)-2-thiourea” are not known. However, related compounds can cause skin irritation, serious eye irritation, and respiratory irritation6.


Future Directions

The future directions of “1-(4-Benzyloxyphenyl)-2-thiourea” are not known. However, related compounds have been synthesized for the design of biologically active and industrially demanded compounds7.


properties

IUPAC Name

(4-phenylmethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-14(18)16-12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUKNBBQSFMNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366181
Record name N-[4-(Benzyloxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzyloxyphenyl)-2-thiourea

CAS RN

65069-53-6
Record name N-[4-(Benzyloxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Benzyloxy)phenyl]thiourea
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